

# 6-Methyl-2,4-dihydroxyquinoline CAS number

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## Compound of Interest

Compound Name: **6-Methyl-2,4-dihydroxyquinoline**

Cat. No.: **B154331**

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An In-depth Technical Guide to **6-Methyl-2,4-dihydroxyquinoline**

CAS Number: 1677-44-7

## Introduction

**6-Methyl-2,4-dihydroxyquinoline**, a derivative of the versatile quinoline scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.<sup>[1]</sup> It is characterized by a quinoline core structure with hydroxyl groups at positions 2 and 4, and a methyl group at position 6.<sup>[1]</sup> This compound, which can exist in tautomeric equilibrium as 4-hydroxy-6-methyl-1H-quinolin-2-one, has demonstrated a range of promising biological activities, including antioxidant, antimicrobial, and anticancer properties.<sup>[1]</sup> Its unique structure makes it a valuable intermediate for the synthesis of various pharmaceuticals and a subject of ongoing research in organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.

## Chemical and Physical Properties

The fundamental properties of **6-Methyl-2,4-dihydroxyquinoline** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	1677-44-7	<a href="#">[1]</a>
IUPAC Name	4-hydroxy-6-methyl-1H-quinolin-2-one	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	175.18 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC1=CC2=C(C=C1)NC(=CC2=O)O	<a href="#">[1]</a>
InChI Key	OXSZQTDCCMODLE-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis of 6-Methyl-2,4-dihydroxyquinoline

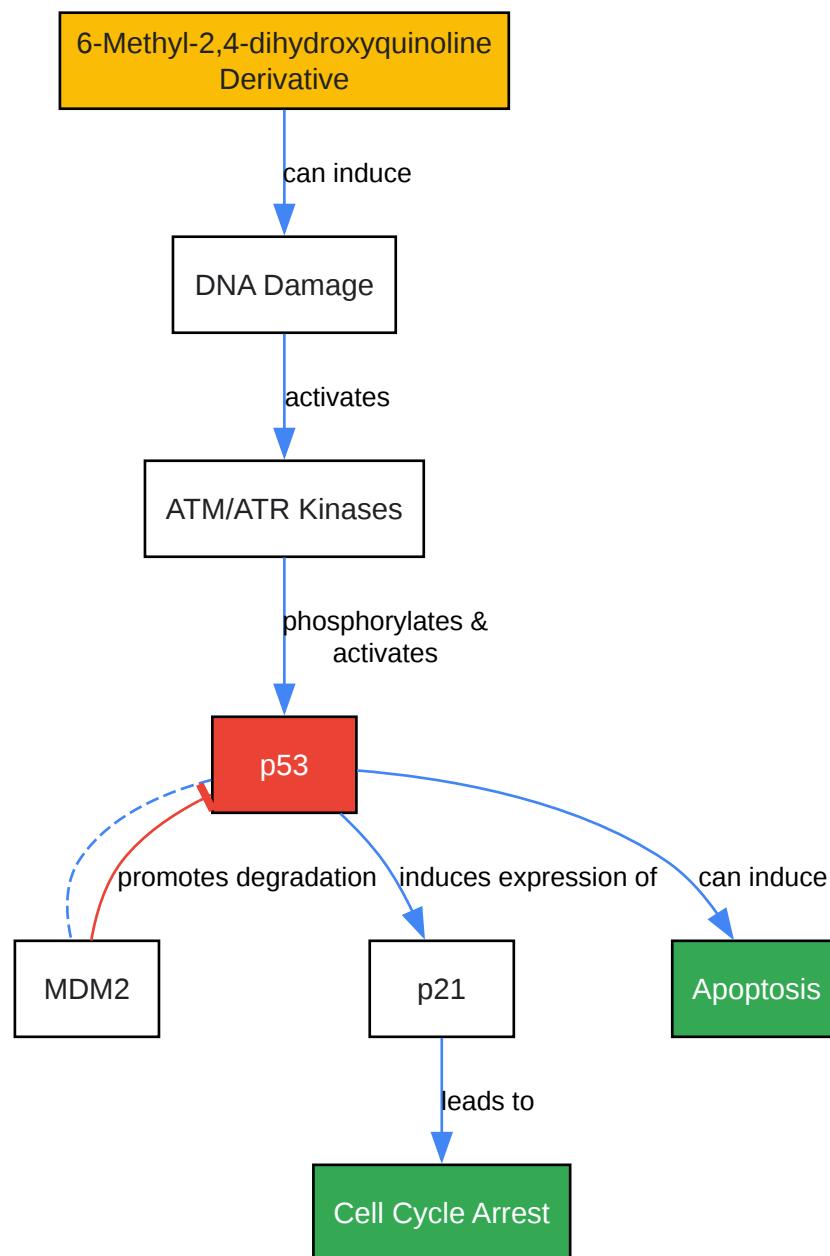
The synthesis of the 2,4-dihydroxyquinoline scaffold can be achieved through several established methods. These routes are adaptable for the synthesis of its 6-methyl derivative by selecting the appropriately substituted starting materials (e.g., p-toluidine).

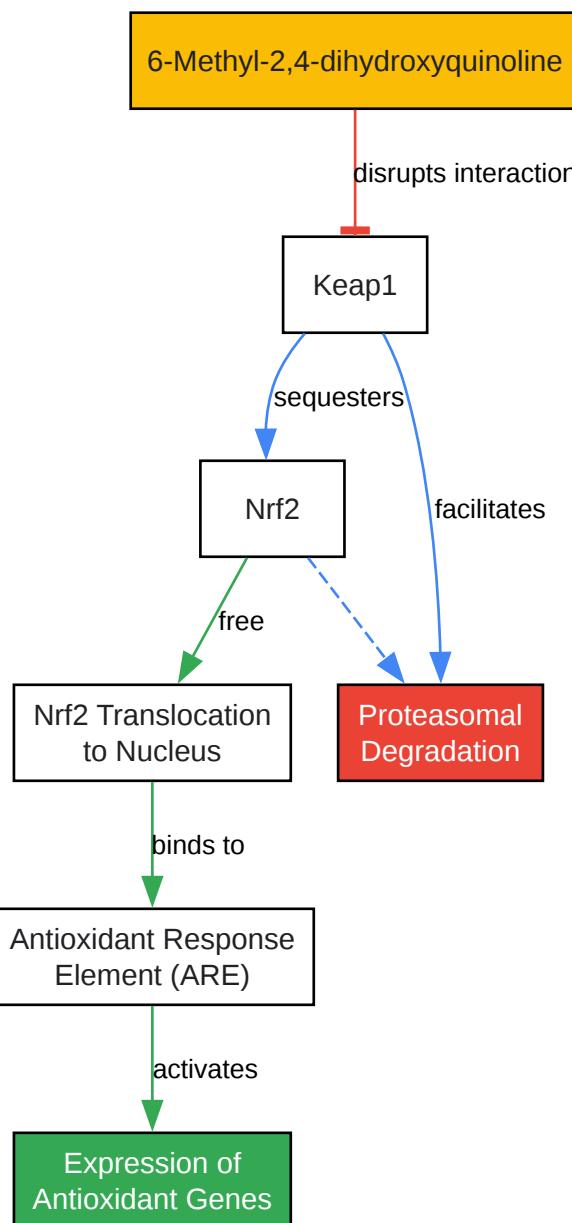
### Key Synthesis Methods:

- Pfitzinger Reaction: This method involves the reaction of isatins with malonic acid derivatives in the presence of a base to form quinoline derivatives.[\[1\]](#)
- Cyclization Reactions: A common approach involves the cyclization of aniline derivatives (like p-toluidine) with malonate esters, often using a dehydrating agent such as polyphosphoric acid.[\[1\]](#)[\[2\]](#)
- Conrad-Limpach Synthesis: This classical method involves the condensation of anilines with  $\beta$ -ketoesters, followed by thermal cyclization to yield the 4-hydroxyquinoline product.[\[3\]](#)
- Camps Cyclization: This reaction utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[\[3\]](#)

- Multicomponent Reactions: Modern approaches explore one-pot reactions that combine multiple starting materials, sometimes using natural catalysts, to efficiently synthesize the quinoline core.[1]

Below is a generalized workflow for the synthesis and subsequent evaluation of 2,4-dihydroxyquinoline derivatives.





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## References

- 1. Buy 6-Methyl-2,4-dihydroxyquinoline | 1677-44-7 [smolecule.com]

- 2. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
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Email: [info@benchchem.com](mailto:info@benchchem.com)